molecular formula C17H12N2O3S B2406327 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034250-91-2

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2406327
CAS No.: 2034250-91-2
M. Wt: 324.35
InChI Key: CDNSOLGIXWGTPX-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of the bifuran moiety into the benzothiazole framework enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown potential as inhibitors of ATP-PRTase

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may influence cell function

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the activity of ATP-PRTase . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. For instance, the reaction of 2-amino benzothiazole with [2,2’-bifuran]-5-ylmethyl carboxylic acid under suitable reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), can yield the desired product .

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve higher yields and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to streamline the synthesis process .

Chemical Reactions Analysis

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide lies in the incorporation of the bifuran moiety, which enhances its chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-15(22-12)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSOLGIXWGTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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